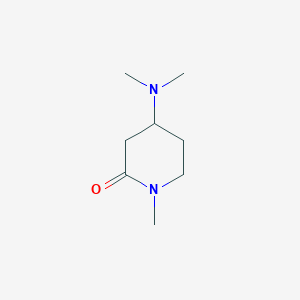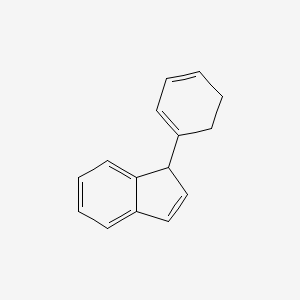
1-(Cyclohexa-1,3-dien-1-yl)-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclohexa-1,3-dien-1-yl)-1H-indene is an organic compound characterized by its unique structure, which includes a cyclohexa-1,3-diene moiety attached to an indene framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclohexa-1,3-dien-1-yl)-1H-indene typically involves the reaction of cyclohexa-1,3-diene with indene under specific conditions. One common method is the Diels-Alder reaction, where cyclohexa-1,3-diene acts as a diene and indene as a dienophile. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclohexa-1,3-dien-1-yl)-1H-indene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the diene moiety to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indene ring or the diene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using halogens like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce more saturated hydrocarbons.
Scientific Research Applications
1-(Cyclohexa-1,3-dien-1-yl)-1H-indene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Cyclohexa-1,3-dien-1-yl)-1H-indene involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through binding to specific receptors or enzymes, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Cyclohexa-1,3-diene: Shares the diene moiety but lacks the indene framework.
Indene: Contains the indene structure but does not have the cyclohexa-1,3-diene moiety.
Uniqueness
1-(Cyclohexa-1,3-dien-1-yl)-1H-indene is unique due to the combination of the cyclohexa-1,3-diene and indene structures, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications that require the combined characteristics of both moieties.
Properties
CAS No. |
152956-53-1 |
|---|---|
Molecular Formula |
C15H14 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
1-cyclohexa-1,3-dien-1-yl-1H-indene |
InChI |
InChI=1S/C15H14/c1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)15/h1-2,4-6,8-11,15H,3,7H2 |
InChI Key |
XCJISUOZCIKKJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC=C1)C2C=CC3=CC=CC=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


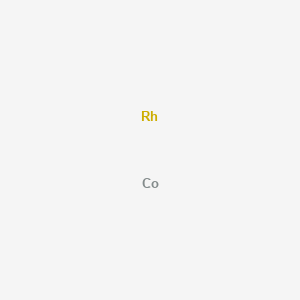
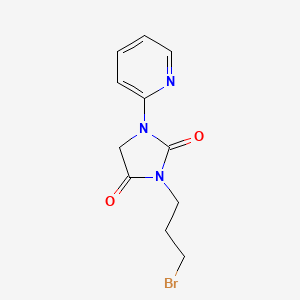
![Bicyclo[3.2.0]hept-3-en-6-one, 1,4-dimethyl-](/img/structure/B15161850.png)
phosphanium iodide](/img/structure/B15161852.png)
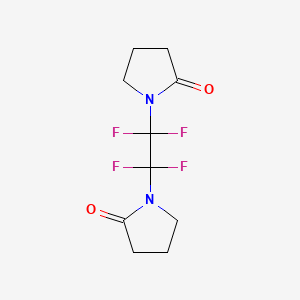
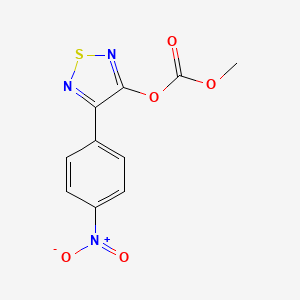

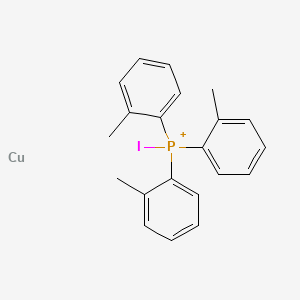
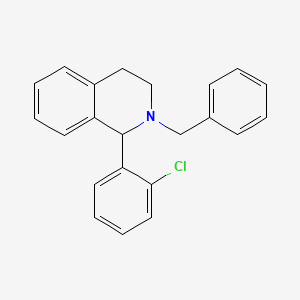
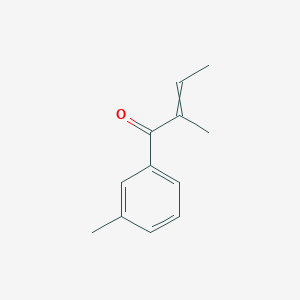
![N~1~,N~2~-Bis(2-{ethyl[(2-methoxyphenyl)methyl]amino}ethyl)ethanediamide](/img/structure/B15161910.png)
![Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-(3,5-dinitrophenyl)-](/img/structure/B15161914.png)
![3,3'-[Dodecane-1,12-diylbis(oxymethylene)]bis(3-ethyloxetane)](/img/structure/B15161917.png)
